

# Perfluorononanoic Acid Demonstrates Higher Potency Than PFOA in Key Toxicological Endpoints

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## Compound of Interest

Compound Name: *Perfluorononanesulfonic acid*

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A comprehensive review of recent studies indicates that Perfluorononanoic acid (PFNA) exhibits a greater biological potency compared to Perfluorooctanoic acid (PFOA) across several key toxicological endpoints, including liver effects, changes in triglyceride levels, and immunotoxicity. These findings are critical for researchers and drug development professionals in assessing the potential risks associated with these per- and polyfluoroalkyl substances (PFAS).

The comparative analysis of PFNA and PFOA reveals significant differences in their biological activity. Studies consistently show that PFNA can elicit adverse effects at lower concentrations than PFOA. For instance, in terms of liver weight increase in male rats, PFNA has been found to be more potent than PFOA when considering internal serum concentrations.<sup>[1][2]</sup> This is a crucial distinction, as internal dose is a more direct measure of the biologically effective dose.

In vitro studies using human liver cells (HepaRG) have further substantiated the higher potency of PFNA. These studies demonstrated that PFNA is more potent than PFOA in inducing cellular triglyceride accumulation.<sup>[3]</sup> Furthermore, investigations into the activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a key molecular initiating event for the toxicity of many PFAS, have shown that while both compounds can activate this receptor, their potency can vary depending on the specific model system.<sup>[4][5][6]</sup>

Immunotoxicity assessments have also pointed towards a higher relative potency for PFNA. When evaluating effects on lymphoid organ weights in rats, the immunotoxic potency in serum

was determined to be greater for PFNA than for PFOA.[7]

## Quantitative Comparison of PFNA and PFOA Potency

To facilitate a clear comparison, the following table summarizes quantitative data from various studies.

Endpoint	Species/System	Metric	PFOA Value	PFNA Value	Reference
Increased Triglyceride Levels	Human HepaRG cells	BMC50 (μM)	Higher than PFNA	Lower than PFOA	
Relative Liver Weight Increase	Male Rat (internal serum concentration )	Internal Relative Potency Factor (RPF) (PFOA as reference)	1	>1	[1]
Immunotoxicity (lymphoid organ weight)	Male Rat (internal serum concentration )	Potency Order	Lower than PFNA	Higher than PFOA	[7]
PPARα Activation	In vitro (human and mouse)	Agonist Activity	Significant	Significant	[4][5]
Cytotoxicity	Human HepaRG cells	Viability Decrease	Less cytotoxic	More cytotoxic	

BMC50: Benchmark concentration causing a 50% response. A lower value indicates higher potency. RPF: Relative Potency Factor, a measure of the toxicity of a chemical relative to a reference chemical.

## Experimental Protocols

## Determination of PPAR $\alpha$ Activation via Luciferase Reporter Assay

This protocol provides a detailed methodology for assessing the activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) by PFNA and PFOA using a transient transfection cell assay.<sup>[5]</sup>

### 1. Cell Culture and Transfection:

- Cos-1 cells are cultured in Dulbecco's Minimal Essential Medium (DMEM) supplemented with fetal bovine serum in 96-well plates.
- Cells are transfected with either a mouse or human PPAR $\alpha$  reporter plasmid. These plasmids contain a PPAR response element linked to a luciferase reporter gene.

### 2. Compound Exposure:

- After 24 hours of transfection, the culture medium is replaced with a medium containing the test compounds.
- Cells are exposed to a range of concentrations of PFOA (e.g., 0.5-100  $\mu$ M) and PFNA (e.g., 0.5-100  $\mu$ M).
- Positive controls (known PPAR $\alpha$  agonists) and negative controls (vehicle, e.g., 0.1% water or DMSO) are included in parallel.

### 3. Luciferase Activity Measurement:

- Following a 24-hour exposure period, the cells are lysed.
- The luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the level of PPAR $\alpha$  activation.

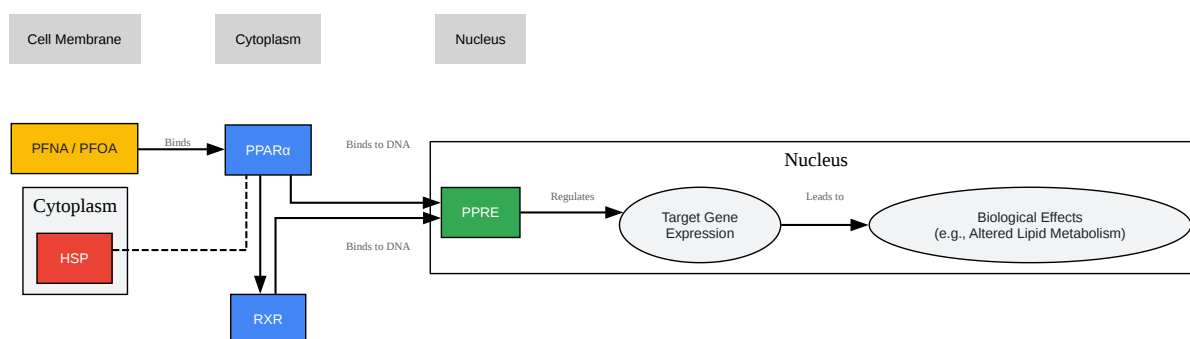
### 4. Data Analysis:

- The relative luciferase units are normalized to the vehicle control.

- Dose-response curves are generated to determine the concentration at which each compound elicits a significant response.

## Visualizing the Mechanism of Action

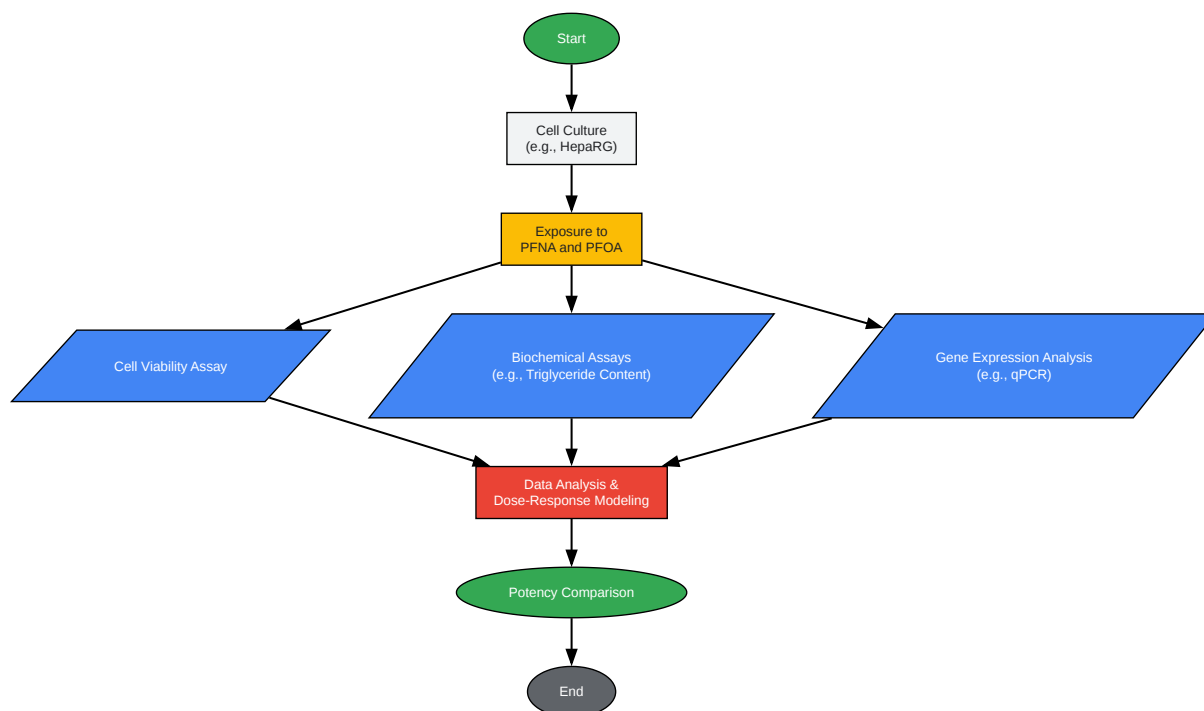
The primary mechanism through which PFNA and PFOA are thought to exert many of their toxic effects is through the activation of PPAR $\alpha$ . The following diagram illustrates this signaling pathway.



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Caption: PPAR $\alpha$  signaling pathway activated by PFNA and PFOA.

The following diagram illustrates a typical experimental workflow for comparing the in vitro toxicity of PFNA and PFOA.



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Caption: In vitro toxicity testing workflow for PFNA and PFOA.

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